Cas no 951-87-1 (rel-(1R,2S)-1,2-Diphenyl-1,2-ethanediamine)

rel-(1R,2S)-1,2-Diphenyl-1,2-ethanediamine structure
951-87-1 structure
商品名:rel-(1R,2S)-1,2-Diphenyl-1,2-ethanediamine
CAS番号:951-87-1
MF:C14H16N2
メガワット:212.290243148804
MDL:MFCD00274328
CID:40402
PubChem ID:125307283

rel-(1R,2S)-1,2-Diphenyl-1,2-ethanediamine 化学的及び物理的性質

名前と識別子

    • meso-1,2-diphenylethylenediamine
    • (1R,2R)-(+)-1,2-DIPHENYLETHYLENEDIAMINE
    • 1,2-ETHANEDIAMINE,1,2-DIPHENYL-, (1R,2S)-REL-
    • CH06110 MESO-1,2-DIPHENYLETHYLENEDIAMINE
    • 1,2-Ethanediamine,1,2-diphenyl-, (R*,S*)-
    • Ethylenediamine, 1,2-diphenyl-, meso- (8CI)
    • (1R,2S)-Diaminodiphenylethane
    • NSC 180201
    • meso-1,2-Diamino-1,2-diphenylethane
    • meso-1,2-Diphenyl-1,2-ethanediamine
    • meso-1,2-Diphenyl-1,2-ethylenediamine
    • meso-1,2-Diphenyldiaminoethane
    • meso-Stilbenediamine
    • (1R,2S)-1,2-diphenylethane-1,2-diamine
    • (1S,2R)-1,2-diphenylethane-1,2-diamine
    • (1r,2r)-(+)-1,2-diphenyl-1,2-ethanediamine
    • meso-1,2-diphenylethane-1,2-diamine
    • (1s,2s)-1,2-diphenyl-1,2-ethanediamine
    • Racemic stilbenediamine
    • BDBM50178427
    • BBL104274
    • STK689613
    • ST084935
    • AB1010174
    • Z3396
    • D3930
    • 1,2-Ethanediamine, 1,2-diphenyl-, (R*,S*)- (ZCI)
    • rel-(1R,2S)-1,2-Diphenyl-1,2-ethanediamine (ACI)
    • meso-1,2-Diphenylethanediamine
    • PONXTPCRRASWKW-OKILXGFUSA-N
    • SCHEMBL2067094
    • 16635-95-3
    • 951-87-1
    • CHEMBL206743
    • MFCD00274328
    • SLY76BC5ZF
    • meso-1,2-Diphenylethylenediamine, 98%
    • 1,2-Ethanediamine, 1,2-diphenyl-, (1R,2S)-rel-
    • NSC-180201
    • Rel-(1R,2S)-1,2-diphenyl-1,2-ethanediamine
    • AS-11936
    • AKOS005602166
    • Ethylenediamine, 1,2-diphenyl-, meso-
    • UNII-SLY76BC5ZF
    • T71490
    • DTXSID90915119
    • rel-(1R,2S)-1,2-Diphenyl-1,2-ethanediamine
    • MDL: MFCD00274328
    • インチ: 1S/C14H16N2/c15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12/h1-10,13-14H,15-16H2/t13-,14+
    • InChIKey: PONXTPCRRASWKW-OKILXGFUSA-N
    • ほほえんだ: [C@@H](C1C=CC=CC=1)(N)[C@@H](C1C=CC=CC=1)N

計算された属性

  • せいみつぶんしりょう: 212.13100
  • どういたいしつりょう: 212.131
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 2
  • 重原子数: 16
  • 回転可能化学結合数: 3
  • 複雑さ: 171
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 52
  • 互変異性体の数: 未確定
  • 疎水性パラメータ計算基準値(XlogP): 1.4
  • ひょうめんでんか: 0

じっけんとくせい

  • 色と性状: 未確定
  • 密度みつど: 1.106
  • ゆうかいてん: 116.0 to 120.0 deg-C
  • ふってん: 353.9°Cat760mmHg
  • フラッシュポイント: 199.9°C
  • 屈折率: 1.619
  • PSA: 52.04000
  • LogP: 3.78700
  • ようかいせい: 未確定

rel-(1R,2S)-1,2-Diphenyl-1,2-ethanediamine セキュリティ情報

rel-(1R,2S)-1,2-Diphenyl-1,2-ethanediamine 税関データ

  • 税関コード:2921590090
  • 税関データ:

    中国税関コード:

    2921590090

    概要:

    292159090.他の芳香族ポリアミン及びその誘導体及びその塩。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%

    申告要素:

    製品名, 成分含有量、

    要約:

    292159090.その他の芳香族ポリアミン及びその誘導体、その塩。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%

rel-(1R,2S)-1,2-Diphenyl-1,2-ethanediamine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB331721-1 g
meso-1,2-Diphenylethylenediamine, 95%; .
951-87-1 95%
1g
€109.60 2022-06-10
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
D3930-5G
meso-1,2-Diphenylethylenediamine
951-87-1 >97.0%(T)
5g
¥690.00 2024-04-15
TRC
R263300-1000mg
rel-(1R,2S)-1,2-Diphenyl-1,2-ethanediamine
951-87-1
1g
$ 400.00 2022-06-03
abcr
AB331721-5g
meso-1,2-Diphenylethylenediamine, 95%; .
951-87-1 95%
5g
€125.10 2024-04-15
abcr
AB331721-1g
meso-1,2-Diphenylethylenediamine, 95%; .
951-87-1 95%
1g
€90.80 2024-04-15
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
M158376-25g
rel-(1R,2S)-1,2-Diphenyl-1,2-ethanediamine
951-87-1 >97.0%
25g
¥928.90 2023-09-02
Aaron
AR00IJFK-1g
1,2-Ethanediamine, 1,2-diphenyl-, (1R,2S)-rel-
951-87-1 99%
1g
$8.00 2025-02-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1538049-5g
(1R,2S)-1,2-diphenylethane-1,2-diamine
951-87-1 98%
5g
¥165.00 2024-04-24
Ambeed
A741911-5g
meso-1,2-Diphenylethane-1,2-diamine
951-87-1 97%
5g
$45.0 2025-02-27
Aaron
AR00IJFK-250mg
1,2-Ethanediamine, 1,2-diphenyl-, (1R,2S)-rel-
951-87-1 99%
250mg
$5.00 2025-02-28

rel-(1R,2S)-1,2-Diphenyl-1,2-ethanediamine 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water
1.2 Reagents: Lead tetraacetate Solvents: Water
1.3 Reagents: Hydrochloric acid Solvents: Water
1.4 Reagents: Sodium hydroxide Solvents: Water
リファレンス
Synthesis of Nitrogen-Containing Macrocycles with Reductive Intramolecular Coupling of Aromatic Diimines
Kise, Naoki; Oike, Hideaki; Okazaki, Eiichi; Yoshimoto, Masami; Shono, Tatsuya, Journal of Organic Chemistry, 1995, 60(13), 3980-92

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: Ammonium acetate ;  3 h, 120 °C; 120 °C → rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 10, rt
1.3 Reagents: Sulfuric acid Solvents: Water ;  12 h, 170 °C
リファレンス
Lipase-catalyzed desymmetrization of meso-1,2-diaryl-1,2-diaminoethanes
Mendez-Sanchez, Daniel; Rios-Lombardia, Nicolas; Garcia-Granda, Santiago; Montejo-Bernardo, Jose; Fernandez-Gonzalez, Alfonso; et al, Tetrahedron: Asymmetry, 2014, 25(4), 381-386

ごうせいかいろ 3

はんのうじょうけん
リファレンス
Intramolecular imine cross-coupling in dibenzylidene sulfamides: synthesis of unsymmetrical 1,2-diaryl ethanediamines
Pansare, Sunil V.; Malusare, Mahesh G., Tetrahedron Letters, 1996, 37(16), 2859-62

ごうせいかいろ 4

はんのうじょうけん
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ;  2 h, 0 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  0 °C
リファレンス
Enantio- and Diastereoselective Nitro-Mannich Reaction of α-Aryl Nitromethanes with Amidosulfones Catalyzed by Phase-Transfer Catalysts
Lu, Ning ; Li, Ruxu; Wei, Zhonglin; Cao, Jungang; Liang, Dapeng; et al, Journal of Organic Chemistry, 2017, 82(9), 4668-4676

ごうせいかいろ 5

はんのうじょうけん
1.1 Reagents: Hydrochloric acid
リファレンス
Reactions of trimethylsilyl cyanide and N-(trimethylsilyl)diphenylmethyleneamine with nitrones and thermal decompositions of their adducts
Tsuge, Otohiko; Urano, Satoshi; Iwasaki, Takahiko, Bulletin of the Chemical Society of Japan, 1980, 53(2), 485-9

ごうせいかいろ 6

はんのうじょうけん
1.1 Reagents: Sodium hydride Solvents: Diethyl ether
1.2 Reagents: Lithium perchlorate Solvents: Diethyl ether
1.3 Reagents: Lithium
リファレンス
Ultrasound accelerated reductive coupling of imine or iminium ion generated in 5 M lithium perchlorate solution by lithium metal
Mojtahedi, Mohammad M.; Saidi, Mohammad R.; Shirzi, Jafar S.; Bolourtchian, Mohammad, Synthetic Communications, 2001, 31(23), 3587-3592

ごうせいかいろ 7

はんのうじょうけん
1.1 Reagents: Ammonium hydroxide Solvents: Dichloromethane ;  < 25 °C
1.2 Reagents: 4,4,4′,4′,6,6,6′,6′-Octamethyl-2,2′-bi-1,3,2-dioxaborinane
リファレンス
Green preparation of racemic 1,2-diphenylethylenediamine
, China, , ,

ごうせいかいろ 8

はんのうじょうけん
1.1 Reagents: Sulfuric acid Solvents: Water ;  24 h, reflux
1.2 -
リファレンス
Reaction of Aromatic Aldehydes with Ammonium Acetate
Proskurnina, M. V.; Lozinskaya, N. A.; Tkachenko, S. E.; Zefirov, N. S., Russian Journal of Organic Chemistry (Translation of Zhurnal Organicheskoi Khimii), 2002, 38(8), 1149-1153

ごうせいかいろ 9

はんのうじょうけん
1.1 Reagents: Naphthalene, radical ion(1-), sodium (1:1) Solvents: Tetrahydrofuran ;  0 °C; 8 h, rt
1.2 Solvents: Water ;  0 °C
リファレンス
Synergistic copper-TEMPO catalysis of intermolecular vicinal diamination of styrenes
Weng, Shiue-Shien; Hsieh, Kun-Yi; Zeng, Zih-Jian; Zhang, Jia-Wei, Tetrahedron Letters, 2017, 58(7), 670-673

ごうせいかいろ 10

はんのうじょうけん
リファレンス
Preparative synthesis of the Corey chiral controller for enantioselective dihydroxylation of olefins
Lapitskaya, M. A.; Pivnitsky, K. K., Russian Chemical Bulletin (Translation of Izvestiya Akademii Nauk, 1997, 46(1), 96-100

ごうせいかいろ 11

はんのうじょうけん
1.1 Reagents: Sulfuric acid Solvents: Water ;  1 h, reflux
1.2 Reagents: Sodium hydroxide Solvents: Water
リファレンス
Synthesis, characterization and biological studies of a sterically hindered symmetrical nitrogen donor ligand and its metal complexes
Shiju, C.; Arish, D.; Bhuvanesh, N.; Kumaresan, S., Polyhedron, 2021, 205,

ごうせいかいろ 12

はんのうじょうけん
1.1 Reagents: Sulfuric acid Solvents: Water ;  24 h, 160 °C
リファレンス
Triptycene-Based Chiral and meso-N-Heterocyclic Carbene Ligands and Metal Complexes
Savka, Roman; Bergmann, Marvin; Kanai, Yuki; Foro, Sabine; Plenio, Herbert, Chemistry - A European Journal, 2016, 22(28), 9667-9675

ごうせいかいろ 13

はんのうじょうけん
1.1 Reagents: Hydrogen bromide Solvents: Acetic acid ,  Water ;  4 d, rt → 373 K; cooled
リファレンス
meso-4,5-Diphenylimidazolidin-2-one
Galas, Henry; Viirre, Russell D.; Lough, Alan J., Acta Crystallographica, 2009, 65(12),

ごうせいかいろ 14

はんのうじょうけん
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ;  2 h, 0 °C
リファレンス
Chiral Ammonium Betaine-Catalyzed Highly Stereoselective Aza-Henry Reaction of α-Aryl Nitromethanes with Aromatic N-Boc Imines
Uraguchi, Daisuke; Oyaizu, Keigo; Noguchi, Haruhiro; Ooi, Takashi, Chemistry - An Asian Journal, 2015, 10(2), 334-337

ごうせいかいろ 15

はんのうじょうけん
1.1 Reagents: Sulfuric acid Solvents: Water ;  1 h, reflux
1.2 Reagents: Sodium hydroxide
リファレンス
Synthesis, characterization and antimicrobial activity of novel platinum(IV) and palladium(II) complexes with meso-1,2-diphenyl-ethylenediamine-N,N'-di-3-propanoic acid - Crystal structure of H2-1,2-dpheddp·2HCl·H2O
Radic, Gordana P.; Glodjovic, Verica V.; Ratkovic, Zoran R.; Novakovic, Sladjana B.; Garcia-Granda, Santiago; et al, Journal of Molecular Structure, 2012, 1029, 180-186

ごうせいかいろ 16

はんのうじょうけん
リファレンス
Product subclass 4: n-nitrogen- or n-phosphorus-functionalized alkylamines (n ≥2)
Roy, K.-M., Science of Synthesis, 2009, 40, 615-641

ごうせいかいろ 17

はんのうじょうけん
1.1 Reagents: Sulfuric acid
リファレンス
The diaza-Cope rearrangement
Voegtle, Fritz; Goldschmitt, Ernst, Chemische Berichte, 1976, 109(1), 1-40

ごうせいかいろ 18

はんのうじょうけん
1.1 Reagents: Sulfuric acid
リファレンス
1,2-Diarylethylenediamines. A preparation via trisubstituted 2-imidazolines and conversion to some new stilbenediamine tetraacetic acids
Zupanc, S.; Karaman, B.; Jakopcic, K., Glasnik Hemicara i Tehnologa Bosne i Hercegovine, 1983, 27, 27-28

ごうせいかいろ 19

はんのうじょうけん
1.1 Reagents: Sulfuric acid Solvents: Water ;  24 h, reflux
リファレンス
Enantioseparation of 1-arylethanols via a supramolecular chiral host consisting of N-(2-naphthoyl)-L-aspartic acid and an achiral diamine
Kodama, Koichi; Kanno, Ayaka; Sekine, Eriko; Hirose, Takuji, Organic & Biomolecular Chemistry, 2012, 10(9), 1877-1882

ごうせいかいろ 20

はんのうじょうけん
1.1 Reagents: Ammonium acetate ;  3 h, 120 °C; 120 °C → rt
1.2 Reagents: Sulfuric acid Solvents: Water ;  3 h, 180 °C
リファレンス
Design, synthesis, and biological evaluation of imidazoline derivatives as p53-MDM2 binding inhibitors
Hu, Chunqi; Li, Xin; Wang, Weisi; Zhang, Lei; Tao, Lulu; et al, Bioorganic & Medicinal Chemistry, 2011, 19(18), 5454-5461

rel-(1R,2S)-1,2-Diphenyl-1,2-ethanediamine Raw materials

rel-(1R,2S)-1,2-Diphenyl-1,2-ethanediamine Preparation Products

rel-(1R,2S)-1,2-Diphenyl-1,2-ethanediamine 関連文献

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推奨される供給者
Amadis Chemical Company Limited
(CAS:951-87-1)rel-(1R,2S)-1,2-Diphenyl-1,2-ethanediamine
A959250
清らかである:99%
はかる:25g
価格 ($):167.0